molecular formula C12H12N2O2 B175209 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane CAS No. 151055-85-5

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane

Cat. No.: B175209
CAS No.: 151055-85-5
M. Wt: 216.24 g/mol
InChI Key: QDRPOPKDBASSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane typically involves the condensation of an imidazole derivative with a phenyl-substituted dioxolane. One common method includes the reaction of 3-(1H-imidazol-1-yl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The phenyl and dioxolane rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: A simpler structure with similar biological activities.

    2-Phenyl-1,3-dioxolane: Lacks the imidazole ring but shares the dioxolane moiety.

    Benzimidazole derivatives: Contain a fused benzene and imidazole ring, offering different chemical properties.

Uniqueness

2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane is unique due to the combination of the imidazole and dioxolane rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[3-(1,3-dioxolan-2-yl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-10(12-15-6-7-16-12)8-11(3-1)14-5-4-13-9-14/h1-5,8-9,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRPOPKDBASSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434169
Record name 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151055-85-5
Record name 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.